![molecular formula C16H12N4O8 B11017364 Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate](/img/structure/B11017364.png)
Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate is a complex organic compound characterized by its nitro and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate typically involves multiple steps. One common method includes the nitration of methyl benzoate to form methyl 3-nitrobenzoate . This intermediate is then subjected to further reactions involving hydrazine derivatives and nitrobenzoyl chloride to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ester and hydrazino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-nitrobenzoate: A simpler compound with similar nitro and ester groups.
4-Methyl-3-nitrobenzoyl chloride: Another related compound with a nitrobenzoyl chloride functional group.
Uniqueness
Methyl 3-nitro-5-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}benzoate is unique due to its combination of nitro, ester, and hydrazino functional groups
Eigenschaften
Molekularformel |
C16H12N4O8 |
|---|---|
Molekulargewicht |
388.29 g/mol |
IUPAC-Name |
methyl 3-nitro-5-[[(4-nitrobenzoyl)amino]carbamoyl]benzoate |
InChI |
InChI=1S/C16H12N4O8/c1-28-16(23)11-6-10(7-13(8-11)20(26)27)15(22)18-17-14(21)9-2-4-12(5-3-9)19(24)25/h2-8H,1H3,(H,17,21)(H,18,22) |
InChI-Schlüssel |
FNNVUPFABLDMFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11017282.png)
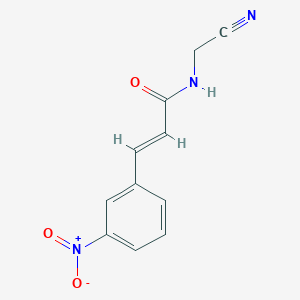
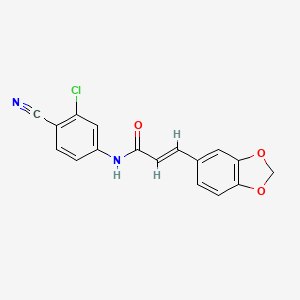
![1-(3-Chlorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B11017317.png)
![2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11017321.png)
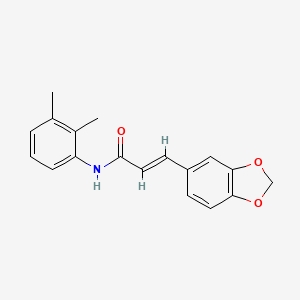
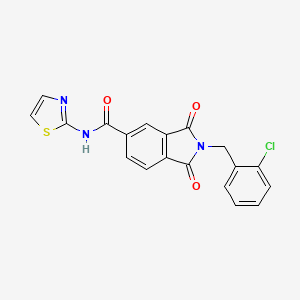
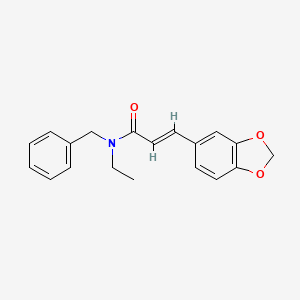

![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11017350.png)

![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-fluorobenzenesulfonate](/img/structure/B11017370.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11017383.png)
